Absolute Configuration: (R)-Enantiomer vs. (S)-Enantiomer (CAS 759457-60-8) — Defined Stereochemistry for Asymmetric Synthesis and Chiral Probe Development
1-[(1R)-Phenylethyl]piperazine (CAS 773848-51-4) and 1-[(1S)-Phenylethyl]piperazine (CAS 759457-60-8) are discrete chemical entities with opposite absolute configurations at the 1-phenylethyl carbon, as confirmed by distinct CAS registrations and MDL numbers [1]. Substituting one enantiomer for the other in a synthetic sequence inverts the stereochemical induction vector at the piperazine N4 position, which can lead to opposite enantiomeric excess in the final product. Within the broader 1-phenylalkylpiperazine class, patent data explicitly claim enantiomers as separate embodiments with potentially divergent pharmacological profiles at 5-HT1A receptors [2].
(S)-configuration: CAS 759457-60-8, MDL MFCD16036192
| Evidence Dimension | Absolute configuration (chiral identity) |
|---|---|
| Target Compound Data | (R)-configuration; CAS 773848-51-4; MDL MFCD11501489 |
| Comparator Or Baseline | (S)-configuration; CAS 759457-60-8; MDL MFCD16036192 |
| Quantified Difference | Opposite enantiomer; distinct CAS number and MDL identifier |
| Conditions | Structural identity verification by CAS registry and MDL numbering system |
Why This Matters
For procurement supporting enantioselective synthesis or chiral SAR studies, ordering the incorrect enantiomer invalidates stereochemical outcomes and receptor binding data.
- [1] Capot Chemical Co., Ltd. 1-[(1S)-Phenylethyl]piperazine (CAS 759457-60-8) Product Specification. https://www.capotchem.com/759457-60-8.html (accessed 2026-05-04). View Source
- [2] Leonardi A, Motta G, Riva C, Poggesi E. 1-Phenylalkylpiperazines. US Patent Application US20040072839 A1, 2004. View Source
